molecular formula C23H14Cl2FN3O3 B15036956 2-(2,4-dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide

2-(2,4-dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B15036956
M. Wt: 470.3 g/mol
InChI Key: DGEFBRCGAPPJBM-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes dichlorophenyl, fluoro-nitrophenyl, and methylquinoline moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Selective reduction of the nitro group to an amine.

    Diazotisation: Conversion of the amine to a diazonium salt.

    Chlorination: Introduction of chlorine atoms to the aromatic ring.

    Coupling: Formation of the quinoline ring and subsequent coupling with the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of halogen atoms with other functional groups.

    Coupling Reactions: Formation of new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with higher oxidation states, while reduction may produce amine derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-N-(4-fluorophenyl)-3-methylquinoline-4-carboxamide
  • 2-(2,4-Dichlorophenyl)-N-(4-nitrophenyl)-3-methylquinoline-4-carboxamide
  • 2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-methylphenyl)-3-methylquinoline-4-carboxamide

Uniqueness

2-(2,4-Dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research.

Properties

Molecular Formula

C23H14Cl2FN3O3

Molecular Weight

470.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-N-(4-fluoro-3-nitrophenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C23H14Cl2FN3O3/c1-12-21(23(30)27-14-7-9-18(26)20(11-14)29(31)32)16-4-2-3-5-19(16)28-22(12)15-8-6-13(24)10-17(15)25/h2-11H,1H3,(H,27,30)

InChI Key

DGEFBRCGAPPJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-]

Origin of Product

United States

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